molecular formula C7H8N2O2 B138029 Cyclopropanecarboxamide, N-acetyl-1-cyano-(9CI) CAS No. 133036-87-0

Cyclopropanecarboxamide, N-acetyl-1-cyano-(9CI)

Cat. No.: B138029
CAS No.: 133036-87-0
M. Wt: 152.15 g/mol
InChI Key: RZHNPCYFJDFQJI-UHFFFAOYSA-N
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Description

Cyclopropanecarboxamide, N-acetyl-1-cyano-(9CI): is a chemical compound with the molecular formula C₆H₇N₂O₂ It is a derivative of cyclopropane, featuring an acetyl group, a cyano group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropanecarboxamide, N-acetyl-1-cyano-(9CI) typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods: Industrial production of Cyclopropanecarboxamide, N-acetyl-1-cyano-(9CI) may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process might include solvent-free reactions and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: Cyclopropanecarboxamide, N-acetyl-1-cyano-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or other derivatives.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxamide, N-acetyl-1-cyano-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes .

Comparison with Similar Compounds

Uniqueness: Cyclopropanecarboxamide, N-acetyl-1-cyano-(9CI) is unique due to its cyclopropane ring structure, which imparts rigidity and distinct reactivity compared to other acetylated compounds.

Properties

CAS No.

133036-87-0

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

N-acetyl-1-cyanocyclopropane-1-carboxamide

InChI

InChI=1S/C7H8N2O2/c1-5(10)9-6(11)7(4-8)2-3-7/h2-3H2,1H3,(H,9,10,11)

InChI Key

RZHNPCYFJDFQJI-UHFFFAOYSA-N

SMILES

CC(=O)NC(=O)C1(CC1)C#N

Canonical SMILES

CC(=O)NC(=O)C1(CC1)C#N

Synonyms

Cyclopropanecarboxamide, N-acetyl-1-cyano- (9CI)

Origin of Product

United States

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